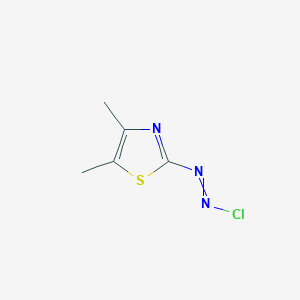
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorodiazenyl group attached to the thiazole ring, along with two methyl groups at the 4 and 5 positions. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole typically involves the diazotization of an amine precursor followed by coupling with a thiazole derivative. One common method includes the following steps:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dimethylthiazole in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorodiazenyl group to an amine.
Substitution: The chlorine atom in the chlorodiazenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The chlorodiazenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-(Chlorodiazenyl)-4-methylthiazole: Similar structure but with one less methyl group.
2-(Chlorodiazenyl)-5-methylthiazole: Similar structure but with one less methyl group.
2-(Chlorodiazenyl)-thiazole: Lacks both methyl groups.
Uniqueness
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall stability.
特性
CAS番号 |
92569-67-0 |
|---|---|
分子式 |
C5H6ClN3S |
分子量 |
175.64 g/mol |
IUPAC名 |
chloro-(4,5-dimethyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C5H6ClN3S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3 |
InChIキー |
RQGUPNHPCFTGCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N=NCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
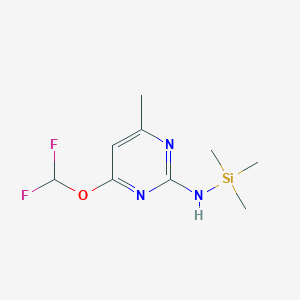
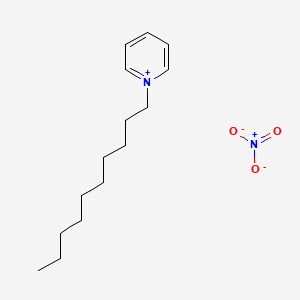
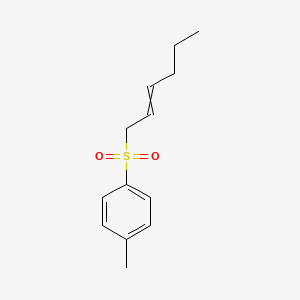
amino}ethyl acetate](/img/structure/B14359618.png)

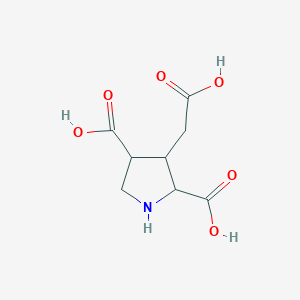
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
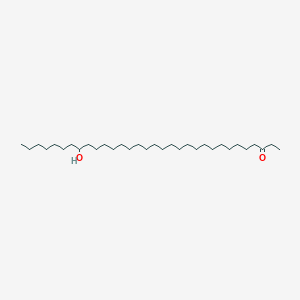

![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
